(2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a catalyst.
Coupling with Trimethoxybenzaldehyde: The piperazine intermediate is then coupled with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and trimethoxyphenyl groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H25FN2O4 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H25FN2O4/c1-27-19-14-16(15-20(28-2)22(19)29-3)8-9-21(26)25-12-10-24(11-13-25)18-7-5-4-6-17(18)23/h4-9,14-15H,10-13H2,1-3H3/b9-8+ |
InChI Key |
WTHPYDSYORMBQR-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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